N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-7-3-2-4-8-14)11-12-21-18(25)19(26)23-15-9-5-6-10-16(15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFIEVLROGDJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, followed by the introduction of the phenyl and nitrophenyl groups. Common reagents used in these reactions include thioamides, α-haloketones, and nitroanilines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Table 1: Key Structural Differences and Molecular Properties
*Calculated based on molecular formula C₁₉H₁₅FN₄O₄S.
Key Observations :
- Substituent Position : The target compound’s 5-position thiazole substitution contrasts with G856-3457’s 4-position fluorophenyl group, which may alter steric interactions in biological targets .
- Bioactivity : While direct data for the target compound is unavailable, structurally related thiazole-carbohydrazide derivatives exhibit potent anticancer activity (IC₅₀ < 2 μg/mL) .
Key Observations :
- Triethylamine Catalysis: Thiadiazole derivatives in rely on triethylamine for hydrazonoyl chloride reactions, suggesting compatibility with the target compound’s ethanediamide linkage .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the standard synthetic routes for N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(2-nitrophenyl)ethanediamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, intermediates like 4-methyl-2-phenyl-1,3-thiazole derivatives are synthesized via cyclization of thioureas with α-bromoketones. Subsequent alkylation or coupling reactions introduce the ethylenediamide moiety. Key steps include refluxing in glacial acetic acid with maleimides or aryl halides, monitored by TLC, followed by purification via recrystallization (e.g., ethanol-water mixtures) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Routine characterization includes:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., DMSO-d6 as solvent).
- FT-IR : To identify functional groups like amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹).
- Elemental analysis : To validate purity by comparing experimental vs. calculated C/H/N/S percentages .
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies involve:
- pH-dependent assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermal stress : Heat at 40–80°C and analyze decomposition products using LC-MS.
- Photostability : Expose to UV/VIS light (ICH Q1B guidelines) .
Q. What in vitro assays are used for preliminary biological screening?
Antimicrobial activity is tested via:
- Agar diffusion : Measure zones of inhibition against Candida albicans or Aspergillus niger.
- MIC determination : Use broth microdilution (minimum inhibitory concentration) in triplicate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. How are contradictions in elemental analysis data resolved?
Discrepancies between calculated and experimental values (e.g., C/H/N) are addressed by:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
- Repeated recrystallization : Remove impurities affecting combustion analysis .
Q. What strategies identify degradation products under stress conditions?
- LC-MS/MS : Fragmentation patterns reveal degradation pathways (e.g., nitro group reduction).
- Isolation via preparative HPLC : Collect degradation peaks for NMR/IR structural elucidation .
Q. How are molecular docking studies utilized to elucidate mechanism of action?
- Protein preparation : Retrieve target structures (e.g., enzymes) from PDB and optimize hydrogen bonding.
- Docking software : Use AutoDock Vina to simulate binding poses; validate with MD simulations .
Q. What crystallographic challenges arise when resolving this compound’s structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
